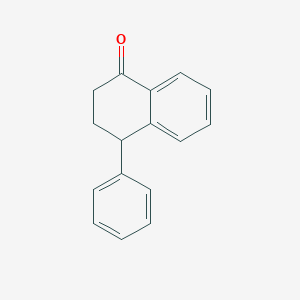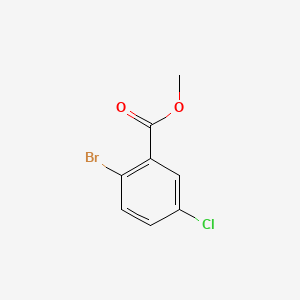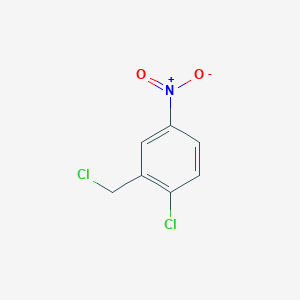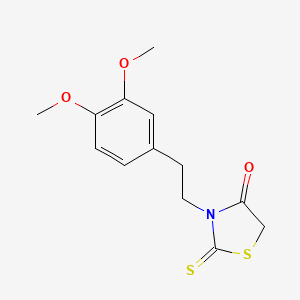
4-phenyl-3,4-dihydro-1(2H)-naphthalenone
説明
4-phenyl-3,4-dihydro-1(2H)-naphthalenone, commonly known as 4-phenyl-2-naphthol or 4-phenyl-2-naphthalenone, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a white to off-white powder that is soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis Methods: A study by Quallich and Woodall (1992) outlines efficient synthesis routes for derivatives of 4-phenyl-3,4-dihydro-1(2H)-naphthalenone, involving catalytic asymmetric reductions and SN2 cuprate displacements (Quallich & Woodall, 1992).
- Reaction with Ketenes: Bargagna et al. (1986) explored the reaction of phenylchloroketene with N,N-disubstituted 2-aminomethylene-3,4-dihydro-1(2H)naphthalenones, leading to the synthesis of N,N-disubstituted 4-amino-3-phenyl-2H-naphtho[1,2-b]pyran-2-ones (Bargagna et al., 1986).
Photophysical Properties
- Photochemical Studies: Šket and Zupan (1987) investigated the photochemical carbon–iodine bond cleavage in 2-iodo-3,4-dihydro-1(2H)-naphthalenone, highlighting the influence of the carbonyl group and phenyl ring on these photoprocesses (Šket & Zupan, 1987).
- Photosensitive Polymer Development: Xiao et al. (2006) developed a positive-type photosensitive polymer incorporating a compound structurally related to this compound, demonstrating its effectiveness in photolithography (Xiao et al., 2006).
Biological Activity
- Antimicrobial Properties: Brown et al. (1977) synthesized azasteroid-type compounds derived from 3,4-dihydro-1(2H)-naphthalenone and evaluated their antimicrobial activities, revealing interesting structure-activity relationships (Brown et al., 1977).
Materials Science Applications
- Synthesis of Polyamides: Research on branched polyamides with low degrees of branching utilized a derivative of this compound for developing photosensitive materials, showing applications in advanced material synthesis (Jijun Xiao et al., 2006).
特性
IUPAC Name |
4-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-9,13H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUCNHUJKOVKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304782 | |
| Record name | 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14578-68-8 | |
| Record name | NSC167287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)






![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)



![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
